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Compound of Interest

Compound Name: 4,6-Diphenylpyrimidin-2-ol

Cat. No.: B189493

Introduction: 4,6-Diphenylpyrimidin-2-ol is a heterocyclic compound of significant interest in
medicinal chemistry and materials science. Structurally, it features a pyrimidine core substituted
with two phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. A critical aspect
of its chemistry is the pronounced keto-enol tautomerism. The compound predominantly exists
in its keto form, 4,6-Diphenylpyrimidin-2(1H)-one, due to the greater stability of the amide group
within the aromatic ring system. This guide provides a comprehensive overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this
compound, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data

The spectroscopic data presented below are pivotal for the structural elucidation and
confirmation of 4,6-Diphenylpyrimidin-2(1H)-one. While direct spectral data for this specific
molecule is compiled from various sources on pyrimidine derivatives, the data for closely
related analogs like 4,6-diphenylpyrimidine-2-amine provide a valuable reference for the
signals corresponding to the shared 4,6-diphenylpyrimidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a
molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.
For 4,6-Diphenylpyrimidin-2(1H)-one, the key signals are those from the pyrimidine ring, the
phenyl substituents, and the N-H proton of the amide group.
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Table 1: *H NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

Chemical Shift (6

Multiplicity Assignment Notes
ppm)
Broad signal,
exchangeable with
~12.0 - 13.0 br s N-H L
D20. Position is
solvent-dependent.
Deshielded due to
Ar-H (ortho-protons of o
~8.20 - 8.40 m proximity to the
Phenyl at C6) T
pyrimidine ring.
Ar-H (meta, para- Complex multiplet for
~7.40-7.70 m protons of Phenyl the remaining 8

rings)

aromatic protons.[1]

| ~6.80 - 7.00 | s | H-5 | Singlet for the proton on the pyrimidine ring.[1][2] |

Table 2: 13C NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

Chemical Shift (6 ppm) Assignment Notes

Carbonyl carbon of the
~165.0 C=0 (C2) oL .

pyrimidinone ring.

Carbons bearing the phenyl
~163.0 - 164.0 C4/C6

groups.

) Quaternary carbons of the

~137.0 C (ipso) ]

phenyl rings.

Para-carbons of the phenyl
~131.0 C (para) )

rings.

Ortho and meta-carbons of the
~129.0 C (ortho/meta)

phenyl rings.

| ~105.0 - 110.0 | C5 | Carbon corresponding to the H-5 proton.[3] |
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 4,6-Diphenylpyrimidin-2(1H)-one

Frequency (cm™?) Vibration Type Functional Group

3200 - 3100 (broad) N-H Stretch Amide (in solid state)

3100 - 3000 C-H Stretch Aromatic

~1670 - 1650 C=0 Stretch Amide | band (Pyrimidinone)[4]
~1600, 1580, 1450 C=C Stretch Aromatic Ring

| 770 - 750 and 700 - 680 | C-H Bend (out-of-plane) | Monosubstituted Pheny! |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 4,6-Diphenylpyrimidin-2(1H)-one

m/z Value lon Assignment Notes
Molecular ion peak
corresponding to the
248.09 [M]* )
molecular weight
(C16H12N20).
Protonated molecular ion,
249.10 [M+H]*

commonly observed in ESI.

| 271.08 | [M+Na]* | Sodium adduct, often seen in ESI. |

Experimental Protocols
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Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of the purified 4,6-Diphenylpyrimidin-2(1H)-one
sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-des or CDCI3) in a
standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO-de) is often preferred for its ability to
dissolve a wide range of compounds and to slow down the exchange of labile protons like N-
H, making them easier to observe.

Instrument Setup: Spectra are typically recorded on a 400 MHz or higher field NMR
spectrometer. The spectrometer is tuned and shimmed for the specific sample to ensure
optimal magnetic field homogeneity.

'H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters
include a 30-90 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are averaged to
improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a
spectrum where each unique carbon appears as a singlet. Due to the low natural abundance
of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
required.

D20 Exchange: To confirm the N-H proton, a *H NMR spectrum is first acquired. Then, 1-2
drops of deuterium oxide (D20) are added to the NMR tube, the tube is shaken, and the
spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or
significantly decrease in intensity.[5]

IR Spectroscopy Protocol

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of
the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). An
anvil is pressed onto the sample to ensure good contact with the crystal surface.
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Data Acquisition: The spectrum is typically recorded using an FT-IR spectrometer. A
background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample
spectrum is recorded. The instrument scans the mid-infrared range (4000-400 cm™1).
Multiple scans (e.g., 16-32) are co-added to generate the final spectrum. The final spectrum
is displayed in terms of transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of the sample is prepared (approx. 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

lonization: Electrospray ionization (ESI) is a common method for this type of molecule. The
sample solution is infused into the ESI source where a high voltage is applied, creating a fine
spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]*
or [M+Na]*) are released into the gas phase.

Mass Analysis: The generated ions are guided into a mass analyzer, such as a Quadrupole
Time-of-Flight (Q-TOF) or an ion trap. The analyzer separates the ions based on their mass-
to-charge (m/z) ratio.[6]

Detection: The separated ions are detected, and the resulting data is processed by a
computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass
measurements, allowing for the determination of the elemental formula.

Visualization of Spectroscopic Workflow

The logical flow from a synthesized compound to its structural confirmation can be visualized

as follows. This workflow outlines the parallel application of different spectroscopic techniques

to gather complementary data, leading to a confident structural assignment.
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A logical workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4,6-Diphenylpyrimidin-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189493#spectroscopic-data-for-4-6-
diphenylpyrimidin-2-ol-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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